molecular formula C15H21N3O3S B601501 ortho Gliclazide CAS No. 1076198-18-9

ortho Gliclazide

Katalognummer B601501
CAS-Nummer: 1076198-18-9
Molekulargewicht: 323.42
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Gliclazide (GCZ) is an oral hyperglycemic antidiabetic drug of Biopharmaceutics Classification System Class II with low aqueous solubility and high permeability . It is a second-generation sulfonylurea-type oral hypoglycaemic agent that effectively controls blood glucose in non-insulin-dependent (type 2) diabetes mellitus (DM) .


Synthesis Analysis

A novel and facile process of preparing Gliclazide has been reported which is comprised of three steps. Aryl haloformate was reacted with an amino heterocyclic compound to give carbamate. The salt of p-toluene sulfonamide was prepared with metal hydroxide or metal alkoxide, and this salt of sulfonamide was then reacted with carbamate to give Gliclazide .


Molecular Structure Analysis

The molecular conformation, supramolecular arrangement by Hirshfeld surface, and quantum theory calculations of atoms in the molecules were analyzed to understand the physicochemical properties caused by the structural difference of the two compounds .


Chemical Reactions Analysis

Gliclazide has been shown to decrease fasting plasma glucose, postprandial blood glucose, and glycosolated hemoglobin (HbA1c) levels .


Physical And Chemical Properties Analysis

Gliclazide presented low solubility in all buffered media tested . In addition, cocrystallization of Gliclazide leads to improved physicochemical properties of the poorly soluble drug gliclazide .

Wissenschaftliche Forschungsanwendungen

Biopharmaceutics

  • Field : Biopharmaceutics
  • Application : Gliclazide is used in the study of biopharmaceutics, particularly in the context of biowaiver of medicines and related public policies .
  • Methods : The research involves the careful compilation and evaluation of biopharmaceutics information about gliclazide . This includes studying its solubility, permeability, and dissolution .
  • Results : The research identified gliclazide as a Biopharmaceutics Classification System (BCS) Class II drug . This classification implies that new drugs in immediate release dosage forms will not be eligible for biowaiver .

Pharmacokinetics and Anti-Diabetic Studies

  • Field : Pharmacokinetics and Anti-Diabetic Studies
  • Application : Gliclazide is used in the study of diabetes treatment. It is an antidiabetic medication with poor solubility and limited oral bioavailability due to substantial first-pass metabolism .
  • Methods : The study involved the optimization and formulation of a Gliclazide nanosuspension (NS) employing the antisolvent precipitation technique .
  • Results : The nanosuspension had a much better saturation solubility than the pure material, which resulted in a rapid dissolving rate . The effective permeability was also increased by more than 3 fold . In the pharmacokinetic study, the C max and AUC 0–t values of NS were approximately 3.35- and 1.9-fold higher than those of the raw medication and marketed formulation .

Safety And Hazards

Gliclazide is harmful if swallowed . It is advisable to avoid contact with skin and eyes, and avoid formation of dust and aerosols .

Zukünftige Richtungen

Gliclazide is the only oral antidiabetic agent indicated concomitantly as essential therapy by the WHO and Brazil, as well as a potential candidate for biowaiver according to the International Pharmaceutical Federation (FIP) . Therefore, future research could focus on the possibility of biowaiver for new medicines containing gliclazide .

Eigenschaften

IUPAC Name

1-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-(2-methylphenyl)sulfonylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3S/c1-11-5-2-3-8-14(11)22(20,21)17-15(19)16-18-9-12-6-4-7-13(12)10-18/h2-3,5,8,12-13H,4,6-7,9-10H2,1H3,(H2,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSAYFQNZDWDHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)NC(=O)NN2CC3CCCC3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675626
Record name N-[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamoyl]-2-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ortho Gliclazide

CAS RN

1076198-18-9
Record name N-[[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)amino]carbonyl]-2-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076198-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamoyl]-2-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
D Wu, X Wang, D Pang, W Su, Y Sun - … Crystallographica Section E …, 2012 - scripts.iucr.org
… In the liquid chromatography separation experiments, the ortho gliclazide derivative has frequently been used as working sample. In this paper, we report the crystal structure of this …
Number of citations: 4 scripts.iucr.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.